2-(5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid
Description
2-(5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. Key structural elements include:
- A tert-butoxycarbonyl (Boc) group at position 5, commonly used as a protective group for amines in synthetic chemistry.
- A cyclopropylmethyl substituent at position 2, which may influence conformational rigidity and pharmacokinetic properties.
Its synthesis likely involves multi-step reactions, including cyclization and functional group protection strategies.
Properties
Molecular Formula |
C17H25N3O4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[2-(cyclopropylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-7-yl]acetic acid |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(23)19-8-12(6-14(21)22)15-13(9-19)10-20(18-15)7-11-4-5-11/h10-12H,4-9H2,1-3H3,(H,21,22) |
InChI Key |
YOKYTTPSAYTRPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)CC3CC3)CC(=O)O |
Origin of Product |
United States |
Biological Activity
The compound 2-(5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid is a member of the pyrazolo[4,3-c]pyridine family, which is recognized for its diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 294.35 g/mol. The structure features a bicyclic system that includes a pyrazole ring fused to a pyridine ring, along with a tert-butoxycarbonyl (Boc) protective group that is essential for its chemical stability and reactivity in biological systems.
Biological Activity
Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit significant biological activities. Key areas of interest include:
Anticancer Activity
- Targeting Polo-like Kinase 1 (Plk1) : The compound has been evaluated for its inhibitory effects on Plk1, a critical regulator in cell division that is often overexpressed in cancer cells. Inhibitors targeting Plk1 have shown promise in preclinical studies for their potential to halt tumor growth by disrupting mitotic processes .
- Mechanism of Action : The mechanism involves binding to the polo-box domain (PBD) of Plk1, inhibiting its function in cell cycle regulation. This inhibition can lead to increased apoptosis in cancer cells and reduced proliferation rates .
Neuroprotective Effects
Recent studies suggest that pyrazolo[4,3-c]pyridines may also exhibit neuroprotective properties. The compound has been investigated for its ability to modulate pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Specifically, it may interact with kinases like GSK-3β and DYRK1A, which are implicated in tau phosphorylation and microtubule stabilization .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- IC50 Values : The IC50 values against Plk1 have been reported in the low micromolar range, indicating potent inhibitory activity.
- Selectivity : Comparative studies show that while it inhibits Plk1 effectively, it maintains selectivity over other kinases, reducing off-target effects that are common with broader-spectrum inhibitors .
Structure-Activity Relationship (SAR)
The SAR studies have highlighted critical structural modifications that enhance biological activity:
| Compound Variation | Biological Activity | Notes |
|---|---|---|
| Addition of cyclopropylmethyl group | Increased potency against Plk1 | Enhances binding affinity |
| Boc group presence | Improved stability | Protects amine functionality |
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations:
- The target compound’s pyrazolo-pyridine core differs from the thiazolo-pyrimidine and pyrimido-quinazoline systems in , which contain sulfur or fused aromatic rings.
- The Boc group in the target compound enhances solubility and stability compared to the cyano and carbonyl groups in analogs, which may increase reactivity or metabolic susceptibility .
Physicochemical and Spectroscopic Properties
Key Observations:
- The cyclopropylmethyl group in the target compound would produce distinct NMR signals (e.g., cyclopropane protons at δ ~0.5–1.5 ppm), absent in analogs.
- The Boc group introduces strong C=O IR absorption (~1700 cm⁻¹), contrasting with the cyano groups (~2200 cm⁻¹) in 11a/b .
Research Implications and Limitations
- The target compound’s carboxylic acid moiety may enable interactions with metal ions or enzymes.
- Limitations : The absence of direct data on the target compound restricts definitive conclusions. Further studies on its synthesis, crystallography, and bioactivity are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
